Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate
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Overview
Description
Tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a tert-butyl group, a biphenyl moiety, and a cyclopropyl ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a biphenyl derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction could produce biphenyl alcohols.
Scientific Research Applications
Tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its biphenyl moiety allows for π-π interactions with aromatic systems, while the cyclopropyl ring can participate in ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the biphenyl and cyclopropyl groups.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate with an aminophenyl group instead of the biphenyl moiety.
Uniqueness
Tert-butyl (trans-2-([11’-biphenyl]-4-yl)cyclopropyl)carbamate is unique due to its combination of a biphenyl group and a cyclopropyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C20H23NO2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-phenylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)21-18-13-17(18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17-18H,13H2,1-3H3,(H,21,22) |
InChI Key |
NFMTWEFPGKEYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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